N,N-Dimethylcinnamamide
Overview
Description
“N,N-Dimethylcinnamamide” is a chemical compound with the molecular formula C11H13NO . It contains a total of 26 bonds, including 13 non-H bonds, 8 multiple bonds, 2 rotatable bonds, 2 double bonds, 6 aromatic bonds, 1 six-membered ring, and 1 tertiary amide .
Synthesis Analysis
The synthesis of “N,N-Dimethylcinnamamide” involves various chemical reactions. For instance, it has been used in the Suzuki–Miyaura cross-coupling reaction . In this process, N,N-Dimethylformamide-protected palladium nanoparticles were employed .Molecular Structure Analysis
The molecular structure of “N,N-Dimethylcinnamamide” is characterized by several features. It contains a total of 26 bonds, including 13 non-H bonds, 8 multiple bonds, 2 rotatable bonds, 2 double bonds, 6 aromatic bonds, 1 six-membered ring, and 1 tertiary amide .Chemical Reactions Analysis
“N,N-Dimethylcinnamamide” is involved in various chemical reactions. For instance, it has been used in amidation reactions employing common coupling reagents .Physical And Chemical Properties Analysis
“N,N-Dimethylcinnamamide” has a molecular weight of 175.23 g/mol. It has a XLogP3 value of 1.7, indicating its lipophilicity. It has 0 hydrogen bond donors and 1 hydrogen bond acceptor. It also has 2 rotatable bonds .Scientific Research Applications
Pharmacological Properties : N,N-Dimethylcinnamamide derivatives exhibit significant activity on the central nervous system (CNS). The (E)- and (Z)-N-alkyl-alpha,beta-dimethylcinnamamamide derivatives generally show depressant effects in E isomers, while Z isomers cause marked stimulation, including tremors and convulsions. Some E isomers also display anticonvulsant activity, as indicated by their antagonistic effect on pentylenetetrazole-induced seizures in mice (Balsamo et al., 1975).
Molecular Interactions : The complexing tendencies of N,N-Dimethylcinnamamide with other molecules like theophylline and riboflavin in water are significant. The molecule's structural conformation, particularly the rotation of the N,N-dimethylamide group, plays a crucial role in these interactions. The ability of N,N-Dimethylcinnamamide to interact effectively is attributed to the planar alignment of its N,N-dimethylamide group with the styrene group (Nakano & Higuchi, 1968).
Chemical Synthesis and Structure-Activity Relationship : The synthesis and pharmacological evaluation of various substituted N,N-dimethylcinnamamides reveal a relationship between CNS action and the activity of unsubstituted amides. Electron-donating substituents reduce anticonvulsant activity, while electron-withdrawing ones increase it. This highlights the importance of the chemical structure in determining the biological activity of these compounds (Balsamo et al., 1977).
Nuclear Magnetic Resonance Studies : Studies on the internal rotation of N,N-Dimethylcinnamamide using nuclear magnetic resonance (NMR) provide insights into the molecule's dynamics. The activation free energies of hindered internal rotation around the C-N bond in N,N-Dimethylcinnamamide and related compounds have been quantified, offering a deeper understanding of the molecular structure and behavior (Spassov et al., 1970).
properties
IUPAC Name |
(E)-N,N-dimethyl-3-phenylprop-2-enamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO/c1-12(2)11(13)9-8-10-6-4-3-5-7-10/h3-9H,1-2H3/b9-8+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AGTDAKUUKGHNCK-CMDGGOBGSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)C=CC1=CC=CC=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)C(=O)/C=C/C1=CC=CC=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60876405 | |
Record name | N,N-DIMETHYLCINNAMAMIDE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60876405 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
175.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N,N-Dimethylcinnamamide | |
CAS RN |
13156-74-6 | |
Record name | NSC521943 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=521943 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | NSC62198 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=62198 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | N,N-DIMETHYLCINNAMAMIDE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60876405 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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